(3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Overview
Description
Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the search results, boronic acids like this one are known to be used in Suzuki-Miyaura coupling reactions . This type of reaction is a palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry.Scientific Research Applications
Microwave-assisted Synthesis Using Boron Nitride Nanomaterials
A study by Murugesan et al. (2017) demonstrates the use of boron nitride nanomaterial-based solid acid catalysts for the synthesis of bioactive molecules. Although not directly mentioning the exact compound, the research highlights the efficiency of boron-based catalysts in synthesizing complex molecules, potentially including derivatives of the specified boronic acid, indicating its utility in pharmaceutical synthesis and material science Murugesan et al., 2017.
Aryl Methyl Sulfone Construction
Wang et al. (2019) describe a method for constructing significant functional methyl sulfones using boronic acids, highlighting the compound's potential role in synthesizing key pharmaceutical intermediates. This research suggests the versatility of boronic acids in creating compounds with potential therapeutic applications Wang et al., 2019.
Spectroscopic and Theoretical Study
Tanış et al. (2018) focus on the structural, electronic, and spectroscopic properties of a boronic acid ester molecule, providing insight into the physical and chemical characteristics of boronic acid derivatives. Such studies are crucial for understanding the reactivity and potential applications of these compounds in sensing and material science Tanış et al., 2018.
Nanocrystalline Titania-based Catalysts
Research by Murugesan et al. (2016) on nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing piperazinyl-quinolinyl derivatives underlines the application of boronic acids in facilitating reactions under solvent-free conditions, pointing towards greener synthesis methods Murugesan et al., 2016.
Cyclic Boron Esterification
Zhang et al. (2018) explore the cyclic esterification of aryl boronic acids for screening organic room-temperature phosphorescent materials. This study underscores the role of boronic acids in developing new materials with unique optical properties, potentially including the compound for applications in optoelectronics and sensing technologies Zhang et al., 2018.
properties
IUPAC Name |
[3,5-dimethyl-4-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O4S/c1-10-8-12(14(17)18)9-11(2)13(10)21(19,20)16-6-4-15(3)5-7-16/h8-9,17-18H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXVEHNNEJBMIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145016 | |
Record name | Boronic acid, B-[3,5-dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301145016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid | |
CAS RN |
1704068-75-6 | |
Record name | Boronic acid, B-[3,5-dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704068-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3,5-dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301145016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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